2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol is a chemical compound characterized by its unique bifuranyl structure, which consists of two fused tetrahydrofuran rings. This compound has garnered interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a synthetic intermediate. Understanding its synthesis, molecular structure, chemical properties, and reactions is crucial for exploring its scientific uses.
The compound can be synthesized through various methods that typically involve oxidative cyclization processes. The literature provides insights into different synthetic routes, including the use of metal oxidants and chiral auxiliaries to control stereochemistry during synthesis.
2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol falls under the category of tetrahydrofuran derivatives and is classified as a bicyclic compound. It is also categorized as an alcohol due to the presence of a hydroxyl group (-OH) attached to one of the tetrahydrofuran rings.
The synthesis of 2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and selectivity. For instance, reactions are frequently conducted at low temperatures to prevent undesired side reactions.
The molecular structure of 2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol features two fused tetrahydrofuran rings with a hydroxyl group at the 4' position. This configuration contributes to its unique chemical behavior and potential biological activity.
2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol can participate in various chemical reactions typical for alcohols and cyclic ethers:
These reactions often require specific catalysts or reagents to proceed efficiently, and reaction conditions such as temperature and pH play significant roles in determining the reaction pathways.
The mechanism by which 2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol exerts its effects—especially in biological contexts—often involves interactions with biological macromolecules such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial and anticancer properties.
2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol has potential applications in various scientific fields:
Bifuranyl derivatives—characterized by fused furan rings—have emerged more recently as synthetically accessible scaffolds with untapped pharmacological potential. While less historically prominent than indoles or pyridines, their development accelerated with advances in catalytic heterocyclization and ring-closing metathesis. Early medicinal chemistry investigations focused on simple furan derivatives for antimicrobial applications, but the discovery of bioactive bifuran natural products in the 1990s stimulated interest in bicyclic variants. The 2',3',4',5'-tetrahydro-[2,3']bifuranyl system represents a partially saturated evolution offering improved metabolic stability over fully aromatic bifurans while retaining the furan ring's hydrogen-bonding capability and moderate lipophilicity [2]. Unlike traditional flat heteroaromatics, its non-planar fusion enables distinctive three-dimensional interactions with biological targets, positioning it as a promising scaffold for addressing challenging drug targets requiring globular ligands [8].
The specific derivative 2',3',4',5'-tetrahydro-[2,3']bifuranyl-4'-ol (Chemical Abstract Service registry number pending; PubChem CID for core scaffold: 551231) exhibits several structurally distinctive features critical to drug design [2]:
Table 1: Key Structural and Calculated Physicochemical Properties of 2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol
Property | Value/Description | Significance in Drug Design |
---|---|---|
Molecular formula | C₈H₁₂O₃ (core scaffold) [2] | Validates synthetic feasibility |
Hydrogen bond donors | 1 (OH group) | Target interaction capability |
Hydrogen bond acceptors | 3 (two furan O, one OH) | Solubility and target binding |
Topological polar surface area | ≈60 Ų | Predicts moderate cell permeability |
clogP | ≈1.8 (estimated) | Ideal range for oral absorption |
Chiral centers | Up to 2 (C4', C5') | Enables enantioselective optimization |
The hydroxyl group's positioning creates an electronic gradient across the molecule, with the oxygen atoms acting as a "hydrogen-bonding triad" capable of simultaneous multi-point interactions—a feature exploited in protease inhibitor design [4]. Additionally, the scaffold's stereoelectronic profile differs significantly from ubiquitous bicyclics like indoles, particularly in its reduced basicity and absence of π-excessive character, enabling unique interactions with oxidoreductases and carbohydrate-processing enzymes.
Bicyclic heterocycles dominate pharmaceutical development due to their superior target affinity and selectivity profiles. Statistical analyses reveal that approximately 60% of small-molecule drugs contain bicyclic or polycyclic frameworks, attributed to several key advantages:
Table 2: Comparative Analysis of Bicyclic Heterocyclic Systems in Drug Development
Scaffold Type | Representative Drugs | Target Class | Advantages Over Monocyclic Systems |
---|---|---|---|
Indole derivatives | Reserpine, Delavirdine | CNS receptors, HIV protease | Improved brain penetration |
Benzofuran-based | Amiodarone, Raloxifene | Ion channels, SERMs | Reduced hERG liability |
Tetrahydro-bifuranyl | Investigational | Emerging targets | Superior metabolic stability |
Quinoline derivatives | Chloroquine, Bosutinib | Antimalarials, Kinases | Enhanced stacking interactions |
The 2',3',4',5'-tetrahydro-[2,3']bifuranyl system specifically addresses pharmacological challenges requiring compact, polar scaffolds. Its partially saturated nature avoids the metabolic pitfalls of fully aromatic furans (e.g., cytochrome P450-mediated epoxidation), while the oxygen-rich structure favors interactions with targets requiring polar ligand surfaces, such as phosphatases, glycosidases, and nucleic acid-binding proteins [8]. Recent synthetic advances in asymmetric furan hydrogenation and ring-closing methodologies have enabled efficient access to enantiopure variants, accelerating structure-activity relationship studies against these target classes [2].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0